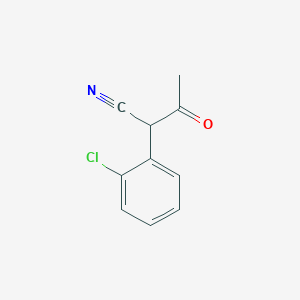

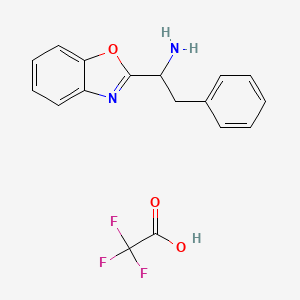

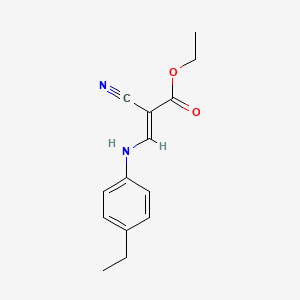

![molecular formula C21H19N3O3S2 B2679361 2-((3-nitrobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 877653-08-2](/img/structure/B2679361.png)

2-((3-nitrobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-((3-nitrobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one” belongs to a class of compounds known as thieno[2,3-d]pyrimidin-4(3H)-ones . These compounds have been designed and synthesized for various purposes, including the development of new antitubercular agents .

Synthesis Analysis

Thieno[2,3-d]pyrimidin-4(3H)-ones have been synthesized using various methods. One approach involves heating thiophene-2-carboxamides in formic acid . Another method involves a catalytic four-component reaction using a ketone, ethyl cyanoacetate, S8, and formamide .Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidin-4(3H)-ones can be analyzed using various spectroscopic techniques. For instance, the IR spectrum can provide information about functional groups present in the molecule . The 1H NMR and 13C NMR spectra can provide information about the hydrogen and carbon environments in the molecule .Chemical Reactions Analysis

The chemical reactions involving thieno[2,3-d]pyrimidin-4(3H)-ones can be quite diverse. For instance, they can undergo reactions with various 2-halo derivatives with sulfur-containing reagents . They can also participate in [3+3], [4+2], or [5+1] heterocyclization reactions and domino reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of thieno[2,3-d]pyrimidin-4(3H)-ones can be determined using various techniques. For instance, the melting point can be determined using a melting point apparatus . The IR, 1H NMR, and 13C NMR spectra can provide information about the functional groups and the hydrogen and carbon environments in the molecule .Applications De Recherche Scientifique

Antitumor Agents

The compound has been synthesized as a derivative of thieno[3,2-d]pyrimidine and has shown potent antitumor activity . It has been found to inhibit the proliferation of various cancer cell lines, including SU-DHL-6, WSU-DLCL-2, K562, H358, and H1703 . The compound has low toxicity against HEK293T cells, making it a promising candidate for cancer treatment .

EZH2 Inhibitors

The compound has been used as an EZH2 inhibitor . EZH2 is a histone-lysine N-methyltransferase enzyme, which is often overexpressed in various types of cancers. By inhibiting this enzyme, the compound can potentially slow down or stop the growth of cancer cells .

Apoptosis Inducers

The compound has been found to induce apoptosis in SU-DHL-6 cells in a concentration-dependent manner . Apoptosis, or programmed cell death, is a crucial process in cancer treatment as it leads to the elimination of cancer cells .

Inhibitors of Cell Migration

The compound has been shown to inhibit the migration of SU-DHL-6 cells . This is significant as it could potentially prevent the spread of cancer to other parts of the body .

Mycobacterium tuberculosis bd oxidase Inhibitors

The compound has been found to inhibit Mycobacterium tuberculosis bd oxidase . This makes it a potential candidate for the development of new drugs targeting energy metabolism in Mycobacterium tuberculosis .

ATP Depletion Assay

The compound has been used in ATP depletion assays to study its effects on the energy metabolism of Mycobacterium tuberculosis . It has shown promising results, with ATP IC 50 values ranging from 6 to 18 μM against all strains in the presence of Q203 .

Mécanisme D'action

Target of Action

The primary target of the compound 2-((3-nitrobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is the enzyme EZH2 . EZH2 is a histone-lysine N-methyltransferase enzyme, which participates in histone methylation, an epigenetic mechanism that plays a key role in the regulation of gene expression .

Mode of Action

2-((3-nitrobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one interacts with EZH2, inhibiting its activity . This inhibition disrupts the methylation process, leading to changes in gene expression .

Biochemical Pathways

The inhibition of EZH2 by 2-((3-nitrobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one affects the histone methylation pathway . This disruption can lead to downstream effects such as altered cell growth and differentiation, particularly in cancer cells where EZH2 is often overexpressed .

Pharmacokinetics

The compound’s effectiveness against certain cell lines suggests it has sufficient bioavailability to exert its effects .

Result of Action

The result of the action of 2-((3-nitrobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is significant antitumor activity against certain cell lines . This is likely due to the compound’s inhibition of EZH2, leading to changes in gene expression that inhibit the growth of these cells .

Orientations Futures

Thieno[2,3-d]pyrimidin-4(3H)-ones, such as “2-((3-nitrobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one”, have potential for further development as therapeutic agents. For instance, they could be optimized to develop more selective and active anticancer agents . They could also be explored for their potential as antitubercular agents .

Propriétés

IUPAC Name |

2-[(3-nitrophenyl)methylsulfanyl]-3-(2-phenylethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O3S2/c25-20-19-18(10-12-28-19)22-21(23(20)11-9-15-5-2-1-3-6-15)29-14-16-7-4-8-17(13-16)24(26)27/h1-8,13H,9-12,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPIJIPWVATYZSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=C1N=C(N(C2=O)CCC3=CC=CC=C3)SCC4=CC(=CC=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((3-nitrobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

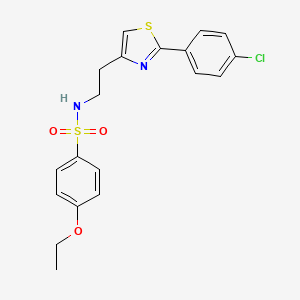

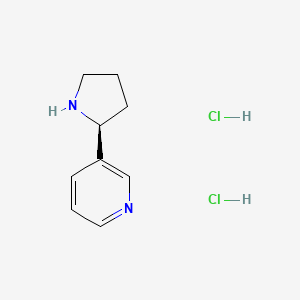

![5-Chloro-6-[cyano(1,3-dihydrobenzimidazol-2-ylidene)methyl]pyrazine-2,3-dicarbonitrile](/img/structure/B2679279.png)

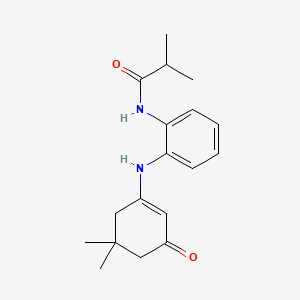

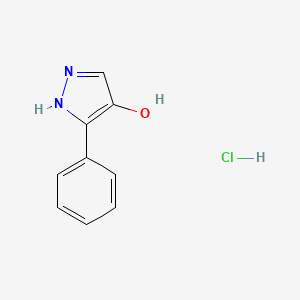

![7-[(4-Benzylpiperidin-1-yl)(pyridin-2-yl)methyl]-5-chloroquinolin-8-ol](/img/structure/B2679286.png)

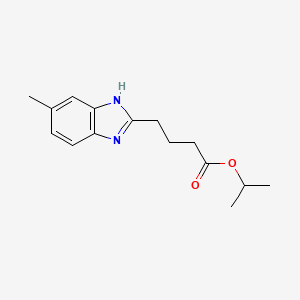

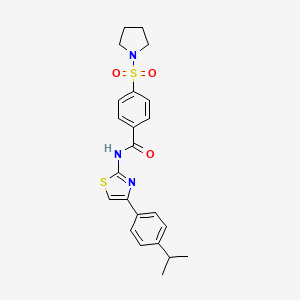

![N-(4-chlorobenzyl)-3-(4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanamide](/img/structure/B2679293.png)

![2-{[1-(6-Fluoroquinazolin-4-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2679294.png)

![8-(3-chlorobenzyl)-5-methyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine-3-carbonitrile](/img/structure/B2679295.png)